6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime
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Description
6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime is a useful research compound. Its molecular formula is C14H12ClN3OS2 and its molecular weight is 337.84. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that imidazothiazole derivatives, such as citco, stimulate the human constitutive androstane receptor (car) nuclear translocation . CAR is a key regulator of xenobiotic and endobiotic metabolism, playing a crucial role in the body’s response to foreign substances .
Mode of Action
This process typically results in the activation or repression of gene transcription .
Biochemical Pathways
Given its potential interaction with car, it may influence various metabolic pathways related to the detoxification and elimination of foreign substances .
Result of Action
For instance, some imidazothiazole-based chalcone derivatives have shown significant cytotoxic activity against different types of cancer cells .
Biological Activity
The compound 6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime is a member of the imidazo[2,1-b][1,3]thiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the imidazo[2,1-b][1,3]thiazole core with a chlorobenzyl sulfanyl group and a methyloxime substituent. This unique arrangement contributes to its biological properties.
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazoles exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the anti-apoptotic protein BCL2, leading to tumor regression without severe side effects. The mechanism involves inducing apoptosis in cancer cells through mitochondrial pathways .
Antimicrobial Effects
Compounds in this class have demonstrated antimicrobial activity against various pathogens. A study highlighted the effectiveness of thiazole derivatives against both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group enhances the interaction with bacterial cell membranes, resulting in increased permeability and cell death .
Anti-inflammatory Properties
Imidazo[2,1-b][1,3]thiazoles have also been studied for their anti-inflammatory effects. In vitro assays revealed that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .
Analgesic Activity
Research has indicated that certain derivatives possess analgesic properties comparable to conventional pain relievers. The mechanism is believed to involve modulation of pain pathways in the central nervous system .
Pharmacokinetics and Drug-Likeness
The pharmacokinetic profile of this compound has been assessed through lipophilicity studies. Results indicate good gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), which is crucial for central nervous system activity .
Parameter | Value |
---|---|
Molecular Weight | 348.85 g/mol |
LogP | 3.45 |
Bioavailability | High |
Toxicity Profile | Low |
Case Studies
Several case studies have explored the therapeutic potential of imidazo[2,1-b][1,3]thiazole derivatives:
- Case Study 1 : A study on a related compound showed significant tumor regression in animal models when administered at therapeutic doses.
- Case Study 2 : Clinical trials involving similar thiazole compounds demonstrated effective management of inflammatory conditions with minimal side effects.
Properties
IUPAC Name |
(E)-1-[6-[(4-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl]-N-methoxymethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS2/c1-19-16-8-12-13(17-14-18(12)6-7-20-14)21-9-10-2-4-11(15)5-3-10/h2-8H,9H2,1H3/b16-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKDJLNWKWHGCV-LZYBPNLTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C(N=C2N1C=CS2)SCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=C(N=C2N1C=CS2)SCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.